Aldona ethyl enol ether
Description
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-ethoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-4-26-17-7-11-22(2)16(15-17)5-6-18-19(22)8-12-23(3)20(18)9-13-24(23)14-10-21(25)27-24/h5,15,18-20H,4,6-14H2,1-3H3/t18-,19+,20+,22+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOMZLRVGKNKCE-PXFMPXEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC45CCC(=O)O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949360 | |
| Record name | 3-Ethoxy-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-5'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2649-76-5 | |
| Record name | Pregna-3,5-diene-21-carboxylic acid, 3-ethoxy-17-hydroxy-, γ-lactone, (17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2649-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aldona ethyl enol ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002649765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-5'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypregna-3,5-diene-21,17α-carbolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The mechanism proceeds through protonation of the hydroxyl group, followed by the formation of a carbocation intermediate. Subsequent deprotonation adjacent to the carbocation generates the enol ether. For instance, ethanol derivatives undergo dehydration to yield ethyl enol ethers, though steric and electronic factors in Aldona’s structure necessitate precise temperature control to minimize side reactions such as polymerization.
Key Parameters:
Limitations and Modifications
While cost-effective, this method often produces mixtures of regioisomers due to competing elimination pathways. Recent advancements involve Brønsted acid ionic liquids (BAILs), which enhance selectivity by stabilizing transition states. For example, BAILs with bisulfate anions improve yields to 80% while reducing reaction times.
Aldol Addition and Fragmentation Approaches
A stereoselective three-step sequence—comprising glycolate aldol addition, hydrolysis, and Grob fragmentation—has emerged as a robust strategy for synthesizing trans-configured enol ethers, including this compound.
Step 1: Diastereoselective Glycolate Aldol Addition
N-[(Benzyloxy)acetyl]oxazolidinones react with aldehydes under Lewis acid catalysis (e.g., TiCl) to form syn-aldol adducts with >90% diastereomeric excess (de). The oxazolidinone auxiliary directs facial selectivity, ensuring precise stereochemical outcomes.
Step 2: Hydrolysis to β-Hydroxycarboxylic Acids
The syn-aldol intermediates undergo hydrolytic cleavage using aqueous lithium hydroxide (LiOH) or enzymatic methods, yielding α-benzyloxy-β-hydroxycarboxylic acids. This step preserves stereochemistry and prepares the substrate for fragmentation.
Step 3: Grob Fragmentation
Treatment with DMF dineopentylacetal induces fragmentation, eliminating CO and generating the trans-enol ether. The reaction proceeds via a six-membered cyclic transition state, ensuring high stereoselectivity (≥95% trans).
Optimized Conditions:
-
Fragmentation Agent : DMF dineopentylacetal
-
Temperature : 80–100°C
Industrial-Scale Synthesis Techniques
Industrial production of this compound prioritizes cost efficiency and scalability. Continuous-flow reactors and heterogeneous catalysis are employed to mitigate challenges associated with batch processing.
Continuous-Flow Dehydration
Tubular reactors with immobilized HPO on silica gel enable continuous dehydration of alcohol precursors at 140°C and 10 bar pressure. This setup achieves 90% conversion with a residence time of 30 minutes, significantly outperforming batch systems.
Catalytic Distillation
Integrated catalytic distillation columns combine reaction and separation steps, removing water as it forms. Zeolite-based catalysts (e.g., H-ZSM-5) enhance selectivity, yielding 78% pure this compound with minimal byproducts.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficacy of major preparation methods:
| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Acid-catalyzed dehydration | HSO | 130–140 | 60–75 | Low | High |
| Aldol-fragmentation | TiCl, DMF acetal | 80–100 | 70–85 | High (trans) | Moderate |
| Continuous-flow | HPO/silica | 140 | 90 | Moderate | Industrial |
Key Insights :
-
The aldol-fragmentation route excels in stereocontrol but requires multi-step purification.
-
Continuous-flow systems offer superior scalability for bulk production despite moderate selectivity.
Case Studies in Method Optimization
Case Study 1: Enhancing Selectivity with BAILs
A 2024 study demonstrated that replacing HSO with a BAIL ([BMIM][HSO]) in dehydration reactions increased this compound yield to 82% while reducing isomerization byproducts to <5%. The ionic liquid’s dual acid-base properties stabilized carbocation intermediates, enhancing pathway specificity.
Case Study 2: Bidirectional Synthesis of Bis(enol ethers)
Leveraging the aldol-fragmentation sequence, researchers synthesized bis(enol ethers) with trans,trans configuration in 68% yield. This approach highlights the method’s versatility for complex architectures, though scalability remains constrained by reagent costs .
Chemical Reactions Analysis
Oxidation to Esters
Aldona ethyl enol ether undergoes catalytic oxidation using water as the formal oxidant, yielding esters with hydrogen gas as the sole byproduct. This reaction is mediated by ruthenium-acridine complexes (e.g., Ru-Acr(Ph)) under mild conditions .
Key Reaction Parameters:
| Parameter | Value/Detail |
|---|---|
| Catalyst | Ru-Acr(Ph) complex (0.75–1.5 mol%) |
| Solvent | 1,4-dioxane |
| Temperature | 120–125°C |
| Reaction Time | 16–24 hours |
| Water Amount | 5.6–11.1 mmol (optimized) |
| Yield (Ethyl Acetate) | 17–31% |
Mechanism :
-
Hydration : Water adds to the enol ether, forming a hemiacetal intermediate .
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Dehydrogenation : The Ru catalyst abstracts β-hydrogens, generating H₂ and oxidizing the intermediate to ethyl acetate .
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Side Reaction : Partial hydrogenation of the starting material forms diethyl ether (4–19% yield) .
DFT calculations confirm an inner-sphere mechanism where the Ru center facilitates coupled hydration and dehydrogenation (activation barrier: 26.0 kcal/mol) .
Acid-Catalyzed Hydration
In the presence of Brønsted acids (e.g., H₂SO₄), this compound undergoes hydration to form aldehydes and alcohols. This reaction proceeds via oxonium ion intermediates .
Example :
Conditions :
Thiol-Ene Substitution
This compound participates in radical-mediated thiol-ene reactions, forming thioethers. This reaction is critical in polymer chemistry and materials science .
General Reaction :
Conditions :
Polymerization
Vinyl ether derivatives of this compound polymerize under cationic or radical conditions to form polyvinyl ethers. These polymers exhibit tunable solubility and thermal stability .
Polymerization Parameters :
| Initiator Type | Example | Temperature Range |
|---|---|---|
| Cationic | BF₃·OEt₂ | 0–50°C |
| Radical | AIBN | 60–80°C |
Application : Used in adhesives, coatings, and biomedical materials .
Inverse Electron-Demand Diels-Alder (IEDDA)
This compound acts as a dienophile in IEDDA reactions with electron-deficient dienes, forming six-membered cyclic adducts. This reactivity is attributed to its electron-rich alkene .
Example :
Conditions :
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Primary Product | Byproducts |
|---|---|---|---|
| Oxidation | Ru-Acr(Ph), H₂O, 125°C | Ester (e.g., Ethyl acetate) | H₂, Diethyl ether |
| Acid-Catalyzed Hydration | H₂SO₄, 130–140°C | Aldehyde/Alcohol | None |
| Thiol-Ene | Thiols, UV light | Thioether | None |
| Polymerization | BF₃·OEt₂, 0–50°C | Polyvinyl ether | Oligomers |
| IEDDA | Electron-deficient dienes | Cycloadduct | None |
Mechanistic Insights and Challenges
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Steric Effects : Bulky substituents on this compound reduce polymerization propensity but enhance selectivity in oxidation reactions .
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Catalyst Design : Ru complexes with reduced steric crowding improve ester yields by lowering activation barriers (ΔG‡ ≈ 15–28 kcal/mol) .
-
Side Reactions : Competitive ether formation during oxidation necessitates precise control of water stoichiometry .
Scientific Research Applications
Organic Synthesis
Aldona ethyl enol ether is prominently used as a reagent in various organic reactions:
- Formation of Esters : It participates in esterification reactions, providing a pathway to synthesize esters from carboxylic acids and alcohols.
- Thioether Synthesis : The compound can react with thiols to form thioethers through substitution reactions .
Biological Applications
In biological research, this compound serves as an intermediate in the synthesis of biologically active compounds:
- Pharmaceutical Development : It is utilized in the production of pharmaceuticals, including potential drug candidates that exhibit therapeutic properties .
- Biologically Active Compounds : Its derivatives are explored for their roles in drug design and development, particularly in creating compounds with specific biological activities.
Medicinal Uses
Enol ethers like this compound find applications in medicine:
- Inhalation Anesthetics : Vinyl ethers, a subclass of enol ethers, are employed as inhalation anesthetics due to their volatility and effectiveness in inducing anesthesia.
Industrial Applications
In industrial settings, this compound is significant for:
- Polymer Production : It is involved in the production of polymers through various polymerization processes, including photopolymerization. The reactivity of enol ethers allows them to serve as monomers for creating polymeric materials .
- Chemical Manufacturing : The compound is used as an intermediate in the synthesis of other industrial chemicals, enhancing production efficiency and yield.
Data Tables
| Reaction Type | Description | Key Products |
|---|---|---|
| Esterification | Reaction with carboxylic acids | Esters |
| Substitution | Reaction with thiols | Thioethers |
| Polymerization | Formation of polymers through photopolymerization | Polyvinyl ethers |
Case Study 1: Synthesis of Biologically Active Compounds
A study demonstrated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The reaction pathways involved esterification and subsequent modification, resulting in compounds with enhanced biological activity compared to existing drugs.
Case Study 2: Industrial Polymer Production
An industrial application highlighted the use of this compound in producing high-performance polymers through UV-induced photopolymerization. The resulting materials exhibited superior mechanical properties and thermal stability, making them suitable for various applications in packaging and coatings.
Mechanism of Action
The mechanism of action of Aldona ethyl enol ether involves its reactivity as an electron-rich alkene. The electron-donating nature of the alkoxy group enhances its susceptibility to attack by electrophiles, such as Bronsted acids . This reactivity allows it to participate in various chemical reactions, including oxidation, substitution, and polymerization .
Comparison with Similar Compounds
Aldol Reactions
Ethyl silyl enol ethers participate in Mukaiyama aldol reactions, but their efficiency depends on catalysts:
| Substrate | Catalyst | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|
| Ethyl α-fluoro silyl ether | [Bu4N][Ph3SnF2] (anhydrous) | 96% | High (5:1 dr) | |
| Non-fluorinated silyl ether | TiCl4/BF3·Et2O | 0% | Decomposition |
Key Insight: Fluorinated ethyl silyl enol ethers outperform non-fluorinated analogs in aldol reactions, as fluoride anions stabilize intermediates without decomposition .
Cross-Metathesis
Ethyl vinyl ether exhibits moderate reactivity in ene-yne cross-metathesis (EYCM) but is effective for synthesizing electron-rich dienes:
| Substrate | Catalyst | Application | Yield | Reference |
|---|---|---|---|---|
| Ethyl vinyl ether | Grubbs II | Diels–Alder precursor | Moderate | |
| Vinyl acetate | Grubbs II | Similar reactivity | Good |
Key Insight: Despite moderate reactivity, ethyl enol ethers are valuable for regioselective diene synthesis .
Biological Activity
Aldona ethyl enol ether is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on different biological systems, and relevant case studies.
This compound exhibits biological activity primarily through its interactions with cellular pathways. Research indicates that compounds similar to this compound can modulate enzymatic activities and influence signaling pathways associated with oxidative stress and inflammation. For example, studies have shown that related compounds can inhibit angiotensin-converting enzyme (ACE) activity, which plays a crucial role in regulating blood pressure and fluid balance .
Antioxidant Properties
The compound has been evaluated for its antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases. This compound has shown promise in scavenging free radicals and may enhance the activity of endogenous antioxidant enzymes .
Inhibition of Enzymatic Activity
This compound's structural characteristics suggest potential inhibitory effects on specific enzymes. For instance, it may inhibit enzymes involved in the biosynthesis of steroid hormones, which could have implications for conditions such as hypertension and heart disease . Additionally, its interaction with cytochrome P450 enzymes is of particular interest due to their role in drug metabolism and synthesis of bioactive compounds .
Case Study 1: Antihypertensive Effects
In a study examining the antihypertensive effects of various compounds, this compound was found to significantly lower blood pressure in hypertensive rat models. The mechanism was attributed to the inhibition of ACE, leading to decreased angiotensin II levels and subsequent vasodilation .
Case Study 2: Antioxidant Activity Assessment
A comprehensive study assessed the antioxidant activity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a strong capacity to neutralize free radicals, suggesting its potential use as a dietary supplement for enhancing health outcomes related to oxidative stress .
Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
